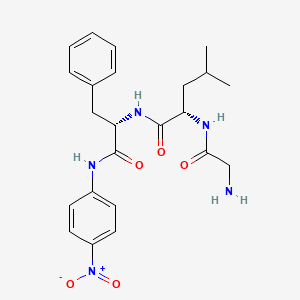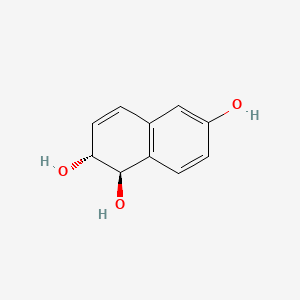
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is an organic compound with a unique structure that includes a naphthalene ring system with three hydroxyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol typically involves the reduction of naphthalene derivatives followed by hydroxylation. One common method includes the catalytic hydrogenation of 1,2-dihydronaphthalene to form the dihydro derivative, which is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate under controlled conditions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced further to remove hydroxyl groups or alter the ring structure.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halogens.
Major Products Formed
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of partially or fully reduced naphthalene derivatives.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is used as a building block in organic synthesis
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxylated aromatic compounds. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
The compound’s potential medicinal properties are being explored, particularly its antioxidant activity due to the presence of multiple hydroxyl groups. It may have applications in developing new therapeutic agents for diseases related to oxidative stress.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its hydroxyl groups provide sites for further chemical modifications, making it a versatile intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism by which (1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dihydronaphthalene-1,2-diol: Lacks the third hydroxyl group, making it less versatile in certain reactions.
1,2,3-Trihydroxynaphthalene: Has hydroxyl groups at different positions, leading to different chemical behavior.
Naphthalene-1,2,6-triol: Similar structure but without the dihydro component, affecting its reactivity.
Uniqueness
(1R,2R)-1,2-Dihydronaphthalene-1,2,6-triol is unique due to its specific arrangement of hydroxyl groups and the presence of the dihydro component. This combination provides distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
76561-87-0 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dihydronaphthalene-1,2,6-triol |
InChI |
InChI=1S/C10H10O3/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5,9-13H/t9-,10-/m1/s1 |
InChI-Schlüssel |
OARJBJNIGDACMF-NXEZZACHSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC(=C2)O)[C@H]([C@@H]1O)O |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)O)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


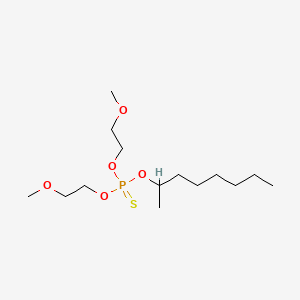

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
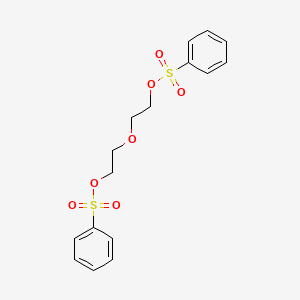
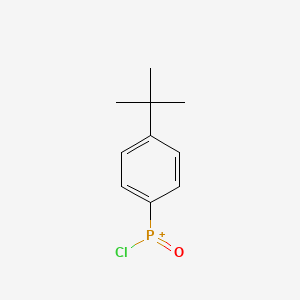
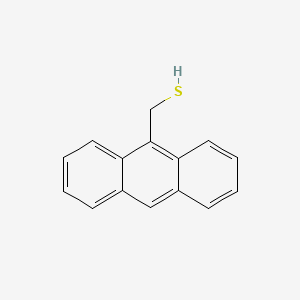
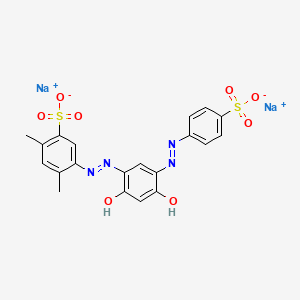
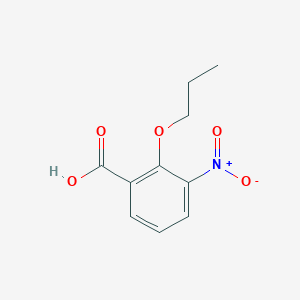
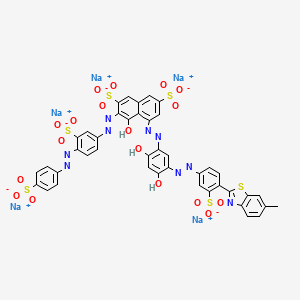
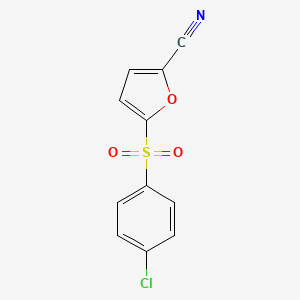
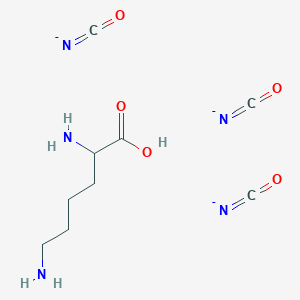
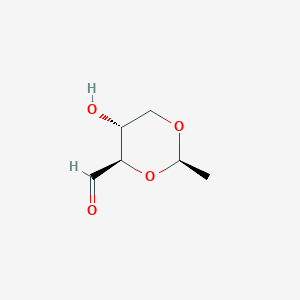
![4-[5-(4-Carbamimidoylphenyl)-2-thienyl]benzamidine](/img/structure/B14455051.png)
